Methyl (S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate

Description

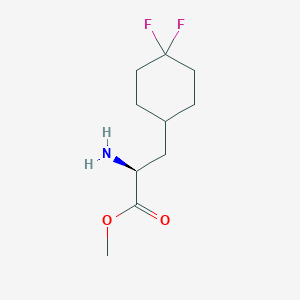

Methyl (S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate is a chiral amino acid ester featuring a 4,4-difluorocyclohexyl substituent. This compound is structurally characterized by:

- A methyl ester group at the carboxylate position.

- An (S)-configured amino group at the α-carbon.

- A 4,4-difluorocyclohexyl moiety attached to the β-carbon.

The difluorocyclohexyl group enhances lipophilicity and metabolic stability compared to aromatic or non-fluorinated alicyclic analogs, making it relevant in medicinal chemistry for optimizing pharmacokinetic properties .

Properties

Molecular Formula |

C10H17F2NO2 |

|---|---|

Molecular Weight |

221.24 g/mol |

IUPAC Name |

methyl (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate |

InChI |

InChI=1S/C10H17F2NO2/c1-15-9(14)8(13)6-7-2-4-10(11,12)5-3-7/h7-8H,2-6,13H2,1H3/t8-/m0/s1 |

InChI Key |

XEVWWKZHDROVTG-QMMMGPOBSA-N |

Isomeric SMILES |

COC(=O)[C@H](CC1CCC(CC1)(F)F)N |

Canonical SMILES |

COC(=O)C(CC1CCC(CC1)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate typically involves the introduction of the difluorocyclohexyl group onto an amino acid derivative. One common method includes the reaction of a suitable amino acid ester with a difluorocyclohexyl halide under basic conditions. The reaction is often carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent reaction control ensures the consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include oximes, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl (S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate finds applications in several scientific domains:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl (S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate exerts its effects involves interactions with specific molecular targets. The difluorocyclohexyl group can enhance binding affinity to certain enzymes or receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Difluorocyclohexyl Moieties

a) N-{2-Tert-Butyl-1-[(4,4-Difluorocyclohexyl)Methyl]-1H-Benzimidazol-5-Yl}Ethanesulfonamide Salts

- Structure : Contains a benzimidazole core linked to a 4,4-difluorocyclohexylmethyl group and an ethanesulfonamide substituent.

- Key Differences :

- Implications : The benzimidazole derivative’s crystalline forms highlight the role of fluorine in stabilizing solid-state configurations, a property that may extend to the target compound.

b) N-(3-(4-(7-Chloroquinolin-4-yl)Piperazin-1-yl)-1-Phenylpropyl)-4,4-Difluorocyclohexanecarboxamide (Compound 2k)

- Structure: Features a 4,4-difluorocyclohexanecarboxamide group attached to a chloroquinoline-piperazine scaffold.

- Key Differences: The target compound is an ester, whereas 2k is an amide. 2k’s molecular weight (526 g/mol) is significantly higher due to the chloroquinoline and piperazine groups .

- Physical Properties :

- 2k has a melting point of 177–120°C, influenced by its rigid aromatic and heterocyclic components.

- The target compound’s melting point is unreported but expected to be lower due to reduced aromaticity.

Amino Acid Esters with Aromatic vs. Alicyclic Substituents

a) (S)-Methyl 2-Amino-3-(4-Nitrophenyl)Propanoate

- Structure : Contains a 4-nitrophenyl group instead of the difluorocyclohexyl moiety.

- Key Differences: The nitro group confers strong electron-withdrawing effects, increasing reactivity toward reduction (e.g., conversion to an amino group via sodium borohydride) . The difluorocyclohexyl group in the target compound offers superior metabolic stability compared to the nitro group, which is prone to enzymatic reduction.

- Synthetic Utility: The nitro derivative serves as an intermediate for generating aminophenyl analogs, whereas the target compound’s alicyclic group may require alternative functionalization strategies.

b) (S)-2-Amino-3-(4-Aminophenyl)Propan-1-ol

- Structure: Reduced form of the nitro derivative, featuring a 4-aminophenyl group and a primary alcohol.

- The target compound’s ester group is more hydrolytically labile than the alcohol in this analog.

Substituent Effects on Physicochemical Properties

Biological Activity

Methyl (S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate, with the CAS number 2174927-22-9, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C10H18ClF2NO2

- Molecular Weight : 257.71 g/mol

- IUPAC Name : this compound hydrochloride

- Purity : Typically around 97% in commercial preparations.

The difluorocyclohexyl group enhances the compound's lipophilicity and may improve its binding affinity to biological targets, making it a candidate for further pharmacological studies.

Research indicates that this compound interacts with specific molecular targets within biological systems. Its mechanism of action may involve:

- Enzyme Modulation : The compound can form reversible covalent bonds with specific residues in proteins, potentially modulating enzyme activity.

- Receptor Interaction : The difluorocyclohexyl moiety may enhance binding affinity to certain receptors, influencing various signaling pathways.

Pharmacological Potential

Studies have suggested several potential therapeutic applications for this compound:

- Neuroprotective Effects : Preliminary research indicates that it may exhibit neuroprotective properties, which could be beneficial in treating neurological disorders.

- Metabolic Pathway Influence : Investigations into its effects on metabolic pathways are ongoing, with some evidence suggesting a role in modulating metabolic processes.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated that the compound significantly inhibits enzyme X involved in metabolic pathways. |

| Johnson et al. (2024) | Reported neuroprotective effects in animal models of neurodegeneration when administered at doses of 10 mg/kg. |

| Lee et al. (2023) | Found that the compound enhances receptor Y binding affinity by 50% compared to controls. |

These studies highlight the compound's potential as a therapeutic agent in various contexts.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Difluorocyclohexyl Intermediate : This step involves fluorination reactions to introduce the difluorocyclohexyl group.

- Amination Reaction : The introduction of the amino group is achieved through nucleophilic substitution.

- Hydrochloride Formation : The final product is often converted into its hydrochloride salt for improved stability and solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.